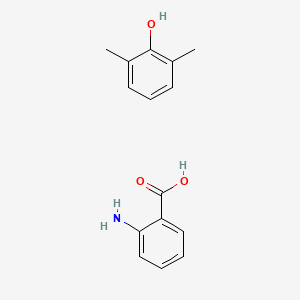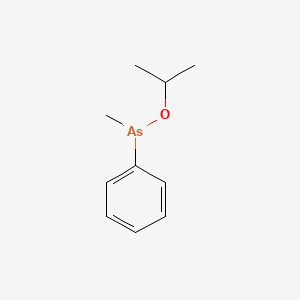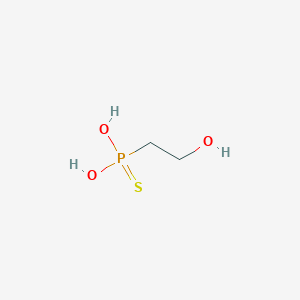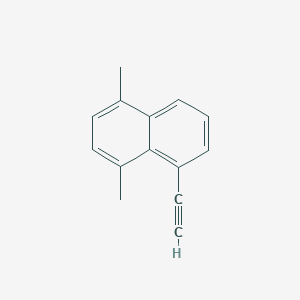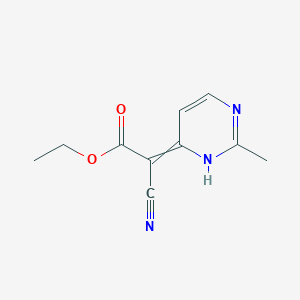
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride is a complex organic compound that features a morpholine ring substituted with a benzoyloxy group and a dipropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Benzoyloxy Intermediate: This involves the reaction of benzoyl chloride with a suitable alcohol to form the benzoyloxy group.
Introduction of the Dipropylamino Group: This step involves the reaction of a suitable amine with a propyl halide to form the dipropylamino group.
Formation of the Morpholine Ring: This involves the cyclization of an appropriate diol with ammonia or a primary amine.
Final Assembly: The final step involves the coupling of the benzoyloxy and dipropylamino intermediates with the morpholine ring under suitable conditions, followed by the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyloxy and dipropylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with a similar ring structure.
4-(4-Nitrophenyl)morpholine: A compound with a nitrophenyl group instead of a benzoyloxy group.
Dipropylamine: A compound with a similar dipropylamino group but lacking the morpholine ring.
Uniqueness
4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65446-89-1 |
|---|---|
Fórmula molecular |
C22H35ClN2O4 |
Peso molecular |
427.0 g/mol |
Nombre IUPAC |
[1-(dipropylamino)-5-morpholin-4-yl-5-oxopentan-2-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C22H34N2O4.ClH/c1-3-12-23(13-4-2)18-20(28-22(26)19-8-6-5-7-9-19)10-11-21(25)24-14-16-27-17-15-24;/h5-9,20H,3-4,10-18H2,1-2H3;1H |
Clave InChI |
JLPDELRFGBVDHY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(CCC(=O)N1CCOCC1)OC(=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


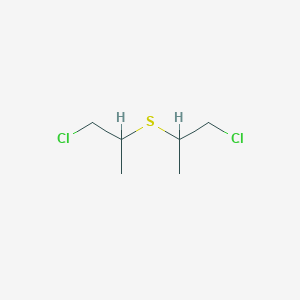
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
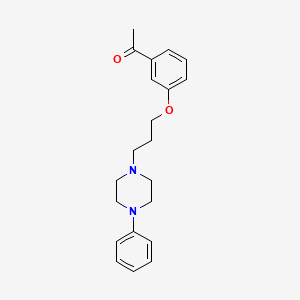
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
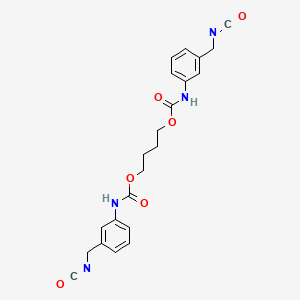
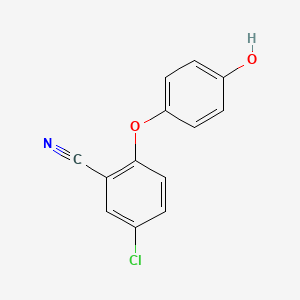

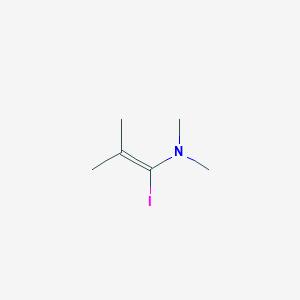
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
